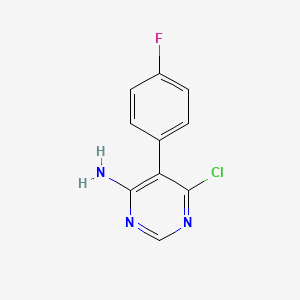

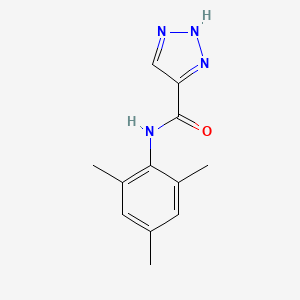

Methyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of carbamate and contains a phenylpiperazine moiety . Phenylpiperazine is a common structural motif found in pharmaceuticals, partly due to its ability to positively modulate the pharmacokinetic properties of a drug substance . It can be found in biologically active compounds for a variety of disease states .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via a multi-step protocol . The incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a Mannich reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR . The compound’s molecular weight and formula could be determined through these analyses .科学的研究の応用

Antitumor and Antifilarial Potential

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, has shown significant potential as an antitumor agent, particularly in inhibiting the growth of L1210 leukemic cells with a notable mechanism of cytotoxic activity related to mitotic blocking. Moreover, this compound exhibited pronounced in vivo antifilarial activity against adult worms of Acanthocheilonema viteae, indicating its potential in treating filarial infections. However, it was found inactive against Brugia pahangi, suggesting specificity in its antifilarial action (Kumar et al., 1993).

Antimicrobial Agents

A series of thiazolidinone derivatives, incorporating a similar phenylpiperazine structure, were synthesized and evaluated for antimicrobial activity. These compounds demonstrated notable effectiveness against a range of bacterial and fungal strains, highlighting the antimicrobial potential of compounds with a similar core structure (Patel, Kumari, & Patel, 2012).

Heterocyclic Synthesis

The gas-phase pyrolysis of compounds including ethyl N-(5-cyanomethyl-1,3,4-thiadiazol-3-yl)carbamate and similar derivatives has been explored for the synthesis of substituted aminoazoles. This method provides insight into the utilization of pyrolytic reactions in heterocyclic synthesis, offering potential pathways for the synthesis of novel compounds with therapeutic applications (Al-Awadi & Elnagdi, 1997).

Antibacterial Activity

Compounds synthesized with a 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one structure, involving variations of the N-substituents, have been assessed as antibacterial agents. Although their in vitro activities were promising, particularly against MRSA and VRE resistant Gram-positive strains, their in vivo activity was less favorable compared to linezolid, indicating the importance of further optimization (Jang et al., 2004).

Cardiotonic Activity

Research into the modification of the thiazolidine moiety of certain compounds, including those with a phenylpiperazinylalkoxyphenyl structure, has led to insights into their cardiotonic activity. This work has revealed the influence of structural variations on the potency of these compounds, providing a foundation for the development of new cardiotonic agents (Nate et al., 1987).

作用機序

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to diverse biological activities . The compound’s interaction with its targets could lead to changes at the molecular and cellular levels, affecting various biochemical pathways.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic profile of similar compounds, such as alpha1-adrenergic receptor antagonists, has been studied . These studies could provide insights into the potential ADME properties of the compound, which would impact its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

methyl N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-24-17(23)19-16-18-13(12-25-16)11-15(22)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERWQECAJWUDOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

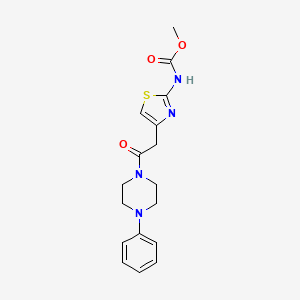

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone](/img/structure/B2758444.png)

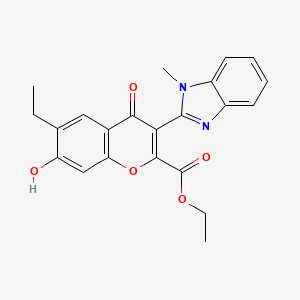

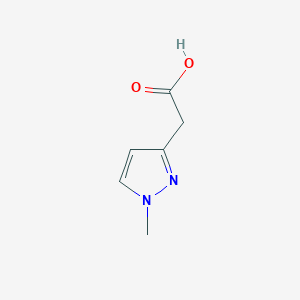

![(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid](/img/structure/B2758445.png)

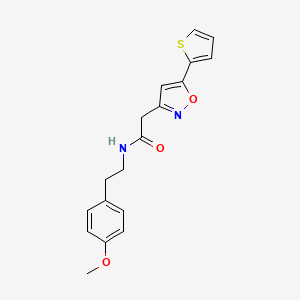

![Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2758448.png)

![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2758453.png)

![(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2758455.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2758459.png)

![1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2758460.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2758462.png)

![Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate](/img/structure/B2758465.png)